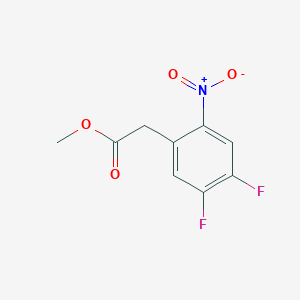

![molecular formula C6H4N4O2 B1404127 6-Nitro-1H-pyrazolo[4,3-B]pyridine CAS No. 1214900-79-4](/img/structure/B1404127.png)

6-Nitro-1H-pyrazolo[4,3-B]pyridine

Vue d'ensemble

Description

6-Nitro-1H-pyrazolo[4,3-B]pyridine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activation du PPARα

Il sert de squelette pour les agonistes du PPARα, fournissant des informations sur la conception de molécules pour le traitement de la dyslipidémie, une affection caractérisée par une quantité anormale de lipides dans le sang .

Inhibiteurs de l'ALK

Des dérivés de ce composé ont été identifiés comme de puissants inhibiteurs de l'ALK-L1196M, qui sont importants dans la recherche sur le cancer, en particulier pour cibler des mutations spécifiques au sein des cellules cancéreuses .

Synthèse et applications biomédicales

Avec plus de 300 000 dérivés décrits, ces composés sont inclus dans un grand nombre de références et de brevets, ce qui indique leur rôle important dans les applications biomédicales .

Stratégies de synthèse

Les stratégies de synthèse des dérivés sont diverses et ont été systématisées en fonction de la méthode d'assemblage du système pyrazolopyridine, en mettant en évidence leurs avantages et leurs inconvénients .

Synthèse assistée par micro-ondes

Cette technique est utilisée pour la synthèse efficace de dérivés de pyrazolo[3,4-b]pyridine, y compris les réactions multicomposantes et la synthèse de fragments de structures polycycliques .

Mécanisme D'action

Target of Action

The primary targets of 6-Nitro-1H-pyrazolo[4,3-B]pyridine are currently unknown. This compound belongs to the family of 1H-pyrazolo[3,4-b]pyridines , which have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine . .

Mode of Action

As a member of the 1H-pyrazolo[3,4-b]pyridines family, it is likely to interact with its targets in a manner similar to other compounds in this family . .

Biochemical Pathways

Given the structural similarity of 1H-pyrazolo[3,4-b]pyridines to purine bases, it is possible that these compounds may interact with pathways involving these bases . .

Result of Action

While some 1H-pyrazolo[3,4-b]pyridines have shown biological activity , specific effects of this compound at the molecular and cellular level are currently unknown.

Analyse Biochimique

Biochemical Properties

6-Nitro-1H-pyrazolo[4,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cyclin-dependent kinases, where this compound acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer treatment. Additionally, this compound has been shown to interact with tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cyclin-dependent kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Moreover, the compound’s interaction with tropomyosin receptor kinases can alter downstream signaling pathways such as Ras/Erk and PI3K/Akt, affecting cell survival and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound can activate peroxisome proliferator-activated receptor alpha, influencing gene expression related to lipid metabolism . These molecular interactions underscore the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways . These temporal effects are essential considerations for its therapeutic application.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and modulates cellular pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing its own metabolism and that of other co-administered drugs . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can sequester this compound, modulating its bioavailability and distribution . These transport and distribution mechanisms are vital for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding the subcellular dynamics of this compound provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

6-nitro-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWPFTSMFSNMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)

![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)

![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)

![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)